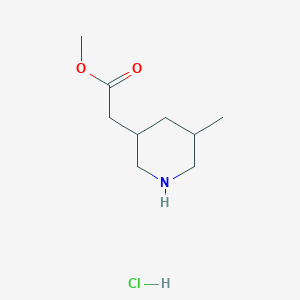![molecular formula C24H35ClN2O2 B2490565 N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride CAS No. 1052411-39-8](/img/structure/B2490565.png)
N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves several chemical processes to achieve the desired molecular structure. For example, Yong-Jin Wu et al. (2003) synthesized an orally bioavailable KCNQ2 potassium channel opener with significant activity in a rat model of migraine, which demonstrates a method of synthesizing complex organic compounds with specific biological activities (Yong-Jin Wu et al., 2003). Although not directly related to the compound , this research highlights the intricate methods involved in synthesizing compounds with morpholine as a component.
Molecular Structure Analysis
The molecular docking and structure analysis of compounds with similar morpholine components have been conducted to understand their interaction with biological targets. Gabriel Navarrete-Vázquez et al. (2016) designed, prepared, and evaluated compound 1, showing high σ1 receptor affinity through molecular docking, indicating the significance of molecular structure analysis in understanding compound functionality (Gabriel Navarrete-Vázquez et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of compounds containing morpholine and acetamide groups involve interactions with other chemical entities and the environment. D. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents, indicating the chemical activity of morpholine derivatives in biological contexts (D. Bardiot et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and stability, are crucial for their handling and application in research. The study of N-[morpholin-4-yl(phenyl)methyl]acetamide as a corrosion inhibitor by A. Nasser et al. (2016) provides insights into the physical interaction of morpholine derivatives with metal surfaces, highlighting the physical properties relevant to its effectiveness as an inhibitor (A. Nasser & M. A. Sathiq, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, pH stability, and interaction with other compounds, define the compound's behavior in chemical reactions. The development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride as a histamine H3 receptor inverse agonist by R. Nirogi et al. (2019) illustrates the exploration of chemical properties for therapeutic utility, although the focus is on histamine receptors rather than the specific compound (R. Nirogi et al., 2019).
Applications De Recherche Scientifique
Antifungal Activity
Research has identified derivatives of morpholin-4-yl acetamide as potent antifungal agents against a broad spectrum of fungi, including Candida and Aspergillus species. The introduction of specific modifications to the morpholin-4-yl core improved plasmatic stability while maintaining antifungal efficacy, highlighting the compound's potential in developing new antifungal therapies (Bardiot et al., 2015).
Corrosion Inhibition
The compound has been investigated for its ability to inhibit corrosion of mild steel in hydrochloric acid medium, showing over 90% efficiency. The mechanism of action is suggested to involve adsorption on the steel surface, making it a candidate for corrosion protection applications in industrial settings (Nasser & Sathiq, 2016).
DNA and Protein Binding
Studies on novel derivatives have explored their interactions with calf thymus DNA and bovine serum albumin (BSA), indicating potential applications in the study of drug-DNA/protein interactions. These interactions suggest a mode of action that could be exploited in the development of therapeutic agents (Raj, 2020).
Antimicrobial Activity
Research into morpholin-4-yl acetamide analogues has demonstrated their antimicrobial efficacy against various bacterial and fungal strains, highlighting their potential as templates for developing new antimicrobial drugs (Jayadevappa et al., 2012).
Antinociceptive Effect
The design and evaluation of specific analogues have revealed significant σ1 receptor affinity and selectivity, along with antinociceptive effects in vivo. These findings underscore the compound's potential for pain management, particularly in treating inflammatory pain (Navarrete-Vázquez et al., 2016).
KCNQ2 Potassium Channel Opener
A derivative was synthesized as an orally bioavailable KCNQ2 potassium channel opener, showing significant activity in a rat model of migraine. This application illustrates the compound's potential utility in migraine treatment (Wu et al., 2003).
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(3-phenyl-1-adamantyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2.ClH/c27-22(25-6-7-26-8-10-28-11-9-26)17-23-13-19-12-20(14-23)16-24(15-19,18-23)21-4-2-1-3-5-21;/h1-5,19-20H,6-18H2,(H,25,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPZQGQQOALCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl oxo[(tetrahydro-2-furanylmethyl)amino]acetate](/img/structure/B2490482.png)
![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2490484.png)


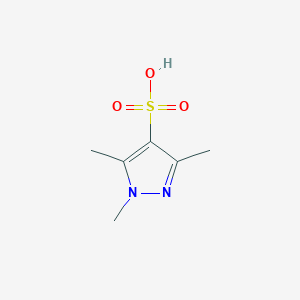
![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2490490.png)
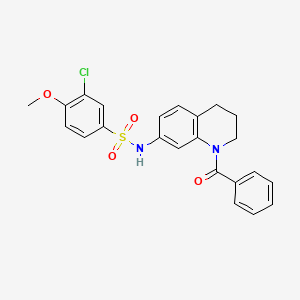
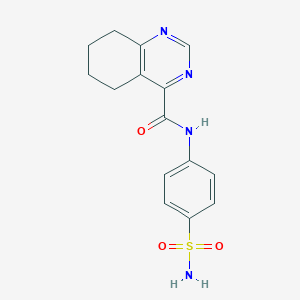
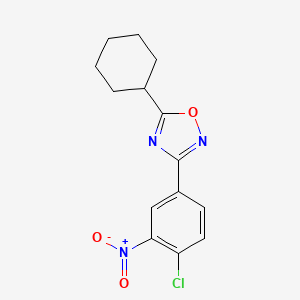
![2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2490500.png)
![5-Chloro-4-methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2490501.png)

